D(+)-Glucose D(+)-Glucose D-glucopyranose is a glucopyranose having D-configuration. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a D-glucose and a glucopyranose.
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...
Brand Name: Vulcanchem
CAS No.: 50-99-7
VCID: VC20774939
InChI: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
SMILES: C(C(C(C(C(C=O)O)O)O)O)O
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol

D(+)-Glucose

CAS No.: 50-99-7

APIs

Cat. No.: VC20774939

Molecular Formula: C6H12O6

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

D(+)-Glucose - 50-99-7

Description D-glucopyranose is a glucopyranose having D-configuration. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a D-glucose and a glucopyranose.
Glucose is a simple sugar (monosaccharide) generated during phosynthesis involving water, carbon and sunlight in plants. It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis). It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes in the cellular level. Its aldohexose stereoisomer, dextrose or D-glucose, is the most commonly occurring isomer of glucose in nature. L-glucose is a synthesized enantiomer that is used as a low-calorie sweetener and laxative. The unspecified form of glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated. Glucose is listed on the World Health Organization's List of Essential Medicines, the most important medications needed in a basic health system.
D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Glucose is a natural product found in Phyllanthus sellowianus, Maclura pomifera, and other organisms with data available.
Glucose is a simple sugar monosaccharide having two isoforms, alpha and beta, with a chemical structure of C6H12O6 that acts as an energy source for both plants and animals by reacting with oxygen, generating carbon dioxide and water, and releasing energy.
Glucose is a monosaccharide containing six carbon atoms and an aldehyde group and is therefore referred to as an aldohexose. The glucose molecule can exist in an open-chain (acyclic) and ring (cyclic) form, the latter being the result of an intramolecular reaction between the aldehyde C atom and the C-5 hydroxyl group to form an intramolecular hemiacetal. In water solution both forms are in equilibrium and at pH 7 the cyclic one is the predominant. Glucose is a primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. In animals glucose arises from the breakdown of glycogen in a process known as glycogenolysis. Glucose is synthesized in the liver and kidneys from non-carbohydrate intermediates, such as pyruvate and glycerol, by a process known as gluconeogenesis.
D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
See also: D(+)-Glucose (alternative); L-Glucose (related); D-Glucofuranose (related) ... View More ...
CAS No. 50-99-7
Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
IUPAC Name (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
Standard InChI Key WQZGKKKJIJFFOK-GASJEMHNSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
SMILES C(C(C(C(C(C=O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)O)O)O)O)O
Boiling Point greater than 212 °F at 760 mm Hg (USCG, 1999)
Colorform Colorless crystals or white granular powde
Melting Point less than 32 °F (USCG, 1999)
146
133.0 °C
146 °C

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